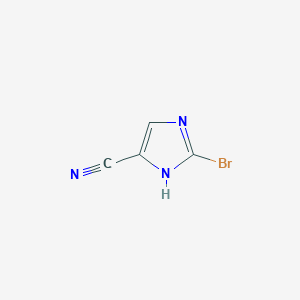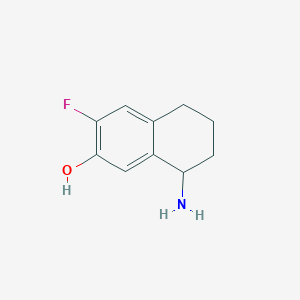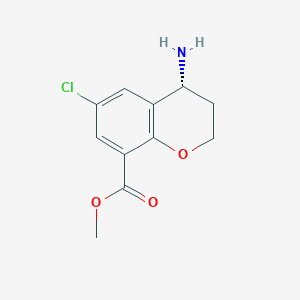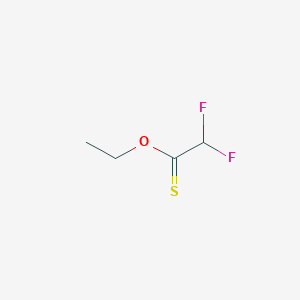![molecular formula C9H14O B12969231 Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
Bicyclo[5.2.0]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[520]nonan-4-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry This compound features a fused ring system, which contributes to its distinct chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.0]nonan-4-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Another method involves the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the bicyclic ketone. This reaction often requires the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.2.0]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Bicyclo[5.2.0]nonan-4-one has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology, derivatives of this compound have been studied for their potential biological activities, such as anticancer and antimicrobial properties .
In the field of materials science, this compound and its derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced mechanical strength or thermal stability .
Mecanismo De Acción
The mechanism of action of Bicyclo[5.2.0]nonan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.3.0]nonane: This compound features a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[3.3.1]nonane: Another related compound with a different ring system, known for its use in asymmetric catalysis and as a building block for various bioactive molecules.
Uniqueness
Bicyclo[5.2.0]nonan-4-one is unique due to its specific ring fusion and the presence of a ketone functional group.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
bicyclo[5.2.0]nonan-4-one |
InChI |
InChI=1S/C9H14O/c10-9-5-3-7-1-2-8(7)4-6-9/h7-8H,1-6H2 |
Clave InChI |
NLIVBNKOQRTTPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
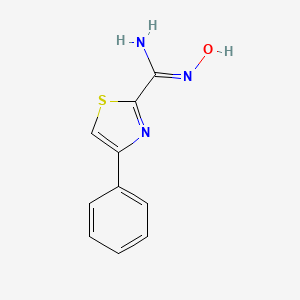
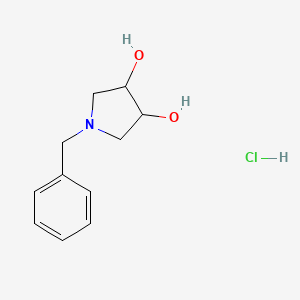
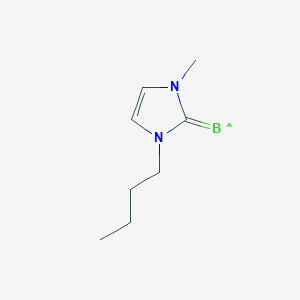

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
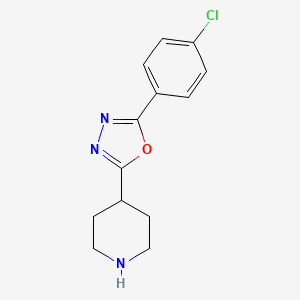


![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
